

An In-depth Technical Guide on (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

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Compound of Interest

Compound Name: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B1339859

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CAS Number: 96804-05-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**. It is important to note that publicly accessible research on this specific compound is limited. The information presented herein is compiled from chemical supplier data and inferred from research on structurally similar compounds.

Chemical and Physical Properties

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a chemical compound with the molecular formula $C_{12}H_{17}BrO_2S$. It is classified as an organic building block, specifically a sulfide and an ether. This compound is typically available for research and development purposes and is not widely documented in peer-reviewed scientific literature regarding its biological activity or applications.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	96804-05-6	AA Blocks, BLDpharm
Molecular Formula	C ₁₂ H ₁₇ BrO ₂ S	AA Blocks, CymitQuimica
Molecular Weight	305.23 g/mol	AA Blocks, CymitQuimica
Appearance	Liquid	AA Blocks
Boiling Point	344.87 °C at 760 mmHg	AA Blocks
Purity	Typically ≥95%	CymitQuimica
Storage Conditions	2-8°C, Inert atmosphere	BLDpharm
SMILES	CCOC(OCC)CSC1=CC=C(Br) C=C1	AA Blocks
InChI Key	PJKXVSLKUBXRSV- UHFFFAOYSA-N	CymitQuimica

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane** is not readily available in published literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The most likely method involves the nucleophilic substitution of 4-bromothiophenol with 2-bromoacetaldehyde diethyl acetal.

Proposed Experimental Protocol:

Reaction: Nucleophilic substitution of 4-bromothiophenol with 2-bromoacetaldehyde diethyl acetal.

Reagents and Materials:

- 4-bromothiophenol
- 2-bromoacetaldehyde diethyl acetal

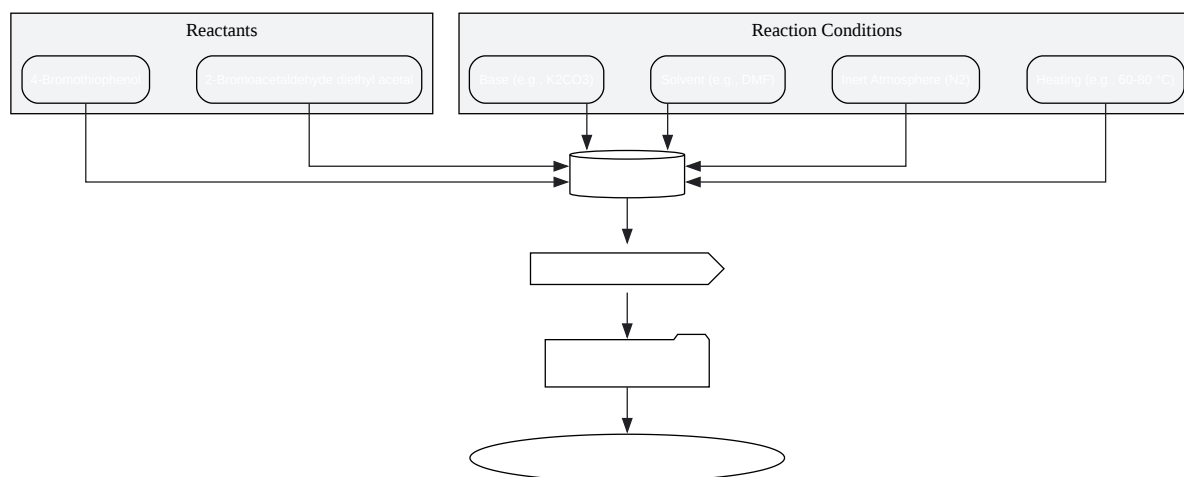
- A suitable base (e.g., potassium carbonate, sodium hydride)
- An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- To a solution of 4-bromothiophenol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the thiophenoxide salt.
- Add 2-bromoacetaldehyde diethyl acetal to the reaction mixture, potentially dropwise to control any exothermic reaction.
- Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield the pure **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**.

Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**.

Potential Applications in Drug Development

There is no direct evidence in the scientific literature of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane** being used in drug development. However, the structural motifs present in the molecule, namely the 4-bromophenyl and thioether linkages, are found in various biologically active compounds.

- **Aryl Halides:** The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules for drug discovery.

- **Thioethers:** The thioether linkage can be a key pharmacophore in certain drug classes. Furthermore, it can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity and physicochemical properties of the parent molecule.

Biological Activity Profile (Inferred)

The biological activity of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane** has not been reported. However, by examining structurally related compounds, we can infer potential areas of interest for future research.

- **Antimicrobial and Antifungal Activity:** Many compounds containing a 4-bromophenyl moiety have demonstrated antimicrobial and antifungal properties. The lipophilicity conferred by the bromo group can enhance membrane permeability.
- **Anticancer Activity:** The 4-bromophenyl group is present in numerous compounds investigated for their anticancer properties.
- **Enzyme Inhibition:** Thioethers are known to interact with various biological targets, including enzymes, through coordination with metal centers or hydrophobic interactions.

It is crucial to emphasize that these are speculative applications based on structural analogy, and dedicated biological screening would be necessary to determine the actual activity of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Chemical suppliers may provide this information upon request with a purchase.

Conclusion

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a readily available chemical intermediate. While its specific properties and applications are not well-documented in the scientific literature, its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules for various research applications, including drug discovery. The lack of

published biological data highlights an opportunity for further investigation into the potential pharmacological properties of this and related compounds. Researchers interested in this molecule are encouraged to perform their own characterization and biological screening.

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